1-(Azepan-1-yl)-2-piperidin-1-ylethanone
Description
1-(Azepan-1-yl)-2-piperidin-1-ylethanone is a bifunctional ketone containing a seven-membered azepane ring and a six-membered piperidine ring connected via an ethanone bridge. Its molecular formula is C₁₃H₂₂N₂O, with a molecular weight of 222.33 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural flexibility allows for diverse functionalization, making it a key scaffold in medicinal chemistry .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(12-14-8-4-3-5-9-14)15-10-6-1-2-7-11-15/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQLDKFKQSFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: Sulfur-containing analogs (e.g., 1-(azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone) exhibit moderate aqueous solubility (46 µg/mL at pH 7.4) , whereas hydroxylated derivatives (e.g., 1-(azepan-1-yl)-2-hydroxy-ethanone) are more polar and likely water-soluble .
- Thermal Stability : Bromo and diazo derivatives (e.g., 3c) may decompose at lower temperatures due to reactive functional groups, unlike the stable parent compound .
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